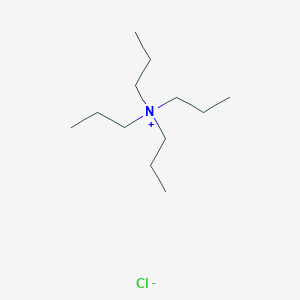
trans-4-Aminocyclohexanecarboxylic acid
Übersicht
Beschreibung
Trans-4-Aminocyclohexanecarboxylic acid (TACH) is an important organic compound found in many biological systems. It is an amino acid derivative with a ring structure, and is essential for many biochemical processes. TACH is involved in the synthesis of proteins and other molecules, and plays a role in the regulation of enzyme activity. It is also involved in the formation of nucleic acids and fatty acids, and is required for the synthesis of hormones and neurotransmitters. TACH is also involved in the metabolism of carbohydrates, lipids, and other molecules.
Wissenschaftliche Forschungsanwendungen
Conformational Analysis and Molecular Rotations
Research on trans-4-Aminocyclohexanecarboxylic acid and its derivatives has primarily focused on understanding their conformational behavior and molecular rotations. A study by Nohira, Ehara, and Miyashita (1970) presented the preparation of optically active trans-2-aminocyclohexanecarboxylic acids and examined their amine-nitrous acid reactions, confirming the signs of optical rotations of hydroxy compounds derived from these amines (Nohira, Ehara, & Miyashita, 1970).
Synthesis and Structural Applications
The synthesis of this compound derivatives has been a significant area of interest. Schinnerl et al. (2003) reported the synthesis of a protected derivative of trans-4-aminopiperidine-3-carboxylic acid (APiC), demonstrating the incorporation of APiC residues into 14-helix β-peptide oligomers (Schinnerl, Murray, Langenhan, & Gellman, 2003). Additionally, Berkessel, Glaubitz, and Lex (2002) described a process to obtain enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a vital building block for helical β-peptides, from trans-cyclohexane-1,2-dicarboxylic acid (Berkessel, Glaubitz, & Lex, 2002).
Antistaphylococcal Activity
Derivatives of this compound have been explored for their potential in antimicrobial applications. Fujii et al. (1977) prepared derivatives of 4-aminocyclohexanecarboxylic acid and aminobenzoic acid, testing them against Staphylococcus aureus infections in mice. They found notable antistaphylococcal activity in several derivatives (Fujii, Bush, Shores, Johnson, Garascia, & Cook, 1977).
Peptide-like Derivatives
The synthesis of peptide-like derivatives containing trans-4-Aminocyclohexanecarboxylic acids has been investigated. Karpavichyus et al. (1978) synthesized benzyl esters of N-carbobenzoxy derivatives of cis- and this compound, creating derivatives containing a sarcolysine residue (Karpavichyus, Patotskene, & Knunyants, 1978).
Structural and Conformational Studies
Further research has focused on the structural and conformational properties of this compound derivatives. Studies like those conducted by Yanaka et al. (1981) have investigated the structures of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids using NMR and molecular orbital methods, revealing insights into their preferred conformations in aqueous solutions (Yanaka, Enomoto, Inoue, & Chǔjǒ, 1981).
Wirkmechanismus
Target of Action
It’s known that this compound is a useful building block in the synthesis of several pharmacologically active compounds such as glimepiride, l-370518 .
Mode of Action
It’s known that the compound can be used to prepare derivatives that possess many biological properties .
Biochemical Pathways
It’s known that the compound can be used to synthesize derivatives that have antihypertensive activity, particularly in the prevention and treatment of coronary, cerebral, and renal circulatory diseases .
Result of Action
It’s known that the compound can be used to synthesize derivatives that have antihypertensive activity .
Safety and Hazards
Trans-4-Aminocyclohexanecarboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Biochemische Analyse
Biochemical Properties
4-Aminocyclohexanecarboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides that mimic proteins. It serves as a building block in the development of cyclic peptides, which are crucial for understanding protein folding and stability . The compound interacts with various enzymes and proteins, including those involved in peptide bond formation. The nature of these interactions often involves the formation of stable peptide bonds, contributing to the structural integrity of the synthesized peptides .
Cellular Effects
The effects of 4-Aminocyclohexanecarboxylic acid on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the stability and folding of proteins within cells, thereby impacting cellular homeostasis . Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Aminocyclohexanecarboxylic acid exerts its effects through specific binding interactions with biomolecules. It acts as a rigid stretcher building block for cyclic peptides, facilitating the formation of peptide nanotubes with large diameters and hydrophobic pores . These interactions are crucial for the compound’s role in peptide synthesis and protein engineering. Furthermore, the compound can influence enzyme activity by either inhibiting or activating specific enzymes involved in metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Aminocyclohexanecarboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific storage conditions, but its long-term effects on cellular function can vary . For example, prolonged exposure to the compound may lead to alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 4-Aminocyclohexanecarboxylic acid in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
4-Aminocyclohexanecarboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into peptides and proteins . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, it may influence the synthesis and degradation of specific metabolites, thereby altering the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, 4-Aminocyclohexanecarboxylic acid is transported and distributed through specific transporters and binding proteins . These interactions are crucial for the compound’s localization and accumulation in specific cellular compartments. The compound’s solubility in water and other solvents also plays a role in its transport and distribution .
Subcellular Localization
The subcellular localization of 4-Aminocyclohexanecarboxylic acid is an important aspect of its activity and function. The compound is often found in the cytoplasm, where it interacts with various biomolecules involved in peptide synthesis and protein folding . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its overall activity within the cell .
Eigenschaften
IUPAC Name |
4-aminocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNGLYHKYPNTEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901273 | |
| Record name | NoName_367 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1776-53-0, 3685-23-2, 3685-25-4 | |
| Record name | 4-Aminocyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1776-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-4-Aminocyclohexanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarboxylic acid, 4-amino-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3685-25-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12785 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3685-23-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanecarboxylic acid, 4-amino | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cis-4-amino-1-cyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-4-Aminocyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone](/img/structure/B153537.png)








![Tetrazolo[1,5-a]pyridine](/img/structure/B153557.png)

![Thiazolo[4,5-c]pyridine-2-thiol](/img/structure/B153560.png)
